![molecular formula C12H15N3O2S2 B5635127 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide](/img/structure/B5635127.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
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Overview
Description
The compound “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide” is a sulfonamide derivative with a thiadiazole ring. Sulfonamides are a group of compounds known for their antibiotic properties . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen, and is known for its various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring attached to an isopropyl group, and a phenylmethanesulfonamide group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonamide group could potentially undergo hydrolysis, and the thiadiazol ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Analytical Chemistry: Chromatographic Analysis
This compound can be analyzed using reverse phase (RP) high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid to prevent interference .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)11-13-14-12(18-11)15-19(16,17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANRQRHLUMWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
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